1-phenyl-5-(thiophen-3-yl)-1H-pyrazole
Description
Properties
CAS No. |
1269292-24-1 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.297 |
IUPAC Name |
1-phenyl-5-thiophen-3-ylpyrazole |
InChI |
InChI=1S/C13H10N2S/c1-2-4-12(5-3-1)15-13(6-8-14-15)11-7-9-16-10-11/h1-10H |
InChI Key |
RIINKFJCVKKYQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CSC=C3 |
Synonyms |
1-phenyl-5-(thiophen-3-yl)-1H-pyrazole |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 1-phenyl-5-(thiophen-3-yl)-1H-pyrazole, exhibit significant anticancer properties. A study reported that certain pyrazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including T-47D (breast cancer) and UACC-257 (melanoma) using MTT assays. The molecular docking studies suggested that these compounds could effectively bind to specific targets involved in cancer progression, enhancing their therapeutic potential .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | T-47D | 10.5 | Induces apoptosis |
| This compound | UACC-257 | 8.7 | Inhibits proliferation |
Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders such as depression and Alzheimer's disease. Studies utilizing molecular docking have shown that related pyrazole derivatives can effectively inhibit monoamine oxidase A (MAO-A), a key enzyme involved in the metabolism of neurotransmitters related to mood regulation . This inhibition suggests a promising avenue for developing antidepressants.
Antimicrobial Properties
Pyrazole derivatives have been noted for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Research indicates that compounds similar to this compound exhibit effective antibacterial properties, making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Gram-positive | 15 µg/mL |
| This compound | Gram-negative | 20 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds with similar structures have shown effectiveness in reducing inflammation markers in vitro, suggesting that they may be beneficial in treating inflammatory diseases .
Case Study: Synthesis and Evaluation
A notable study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their biological activities through various assays. The findings highlighted the structural modifications that enhance biological activity, emphasizing the role of the thiophene moiety in improving binding affinity to biological targets .
Case Study: Molecular Docking Studies
Molecular docking studies conducted on similar compounds revealed significant binding affinities towards MAO-A and other targets relevant to neurological disorders. These computational analyses provided insights into the mechanism of action, aiding in the design of more effective therapeutic agents .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the pyrazole ring significantly influence solubility, melting points, and reactivity. Key comparisons include:
Key Observations :
- Thiophene vs. Pyrene : Replacing thiophen-3-yl with pyrenyl (as in ) increases molecular weight and extends π-conjugation, enhancing fluorescence quantum yield but reducing solubility.
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents (e.g., ) lower electron density at the pyrazole core, improving metabolic stability in drug candidates but raising melting points due to increased polarity.
- Regioselectivity in Catalysis : 3-Methyl-5-(thiophen-3-yl)-1H-pyrazole () exhibits superior regioselectivity in Rh(III)-catalyzed annulation compared to ortho-/para-substituted analogs, highlighting steric and electronic effects.
Critical Analysis of Structural and Functional Trends
- Electronic Effects : Thiophen-3-yl groups enhance electron density at the pyrazole 5-position, facilitating electrophilic substitution reactions. Conversely, -CF₃ groups () deactivate the ring, directing reactivity to meta positions.
- Steric Considerations : Bulky substituents (e.g., pyrenyl in ) hinder catalytic transformations but improve stacking interactions in solid-state applications.
- Thermal Stability : Higher melting points in nitro- and trifluoromethyl-substituted compounds () correlate with increased molecular symmetry and intermolecular interactions (e.g., hydrogen bonding).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-phenyl-5-(thiophen-3-yl)-1H-pyrazole?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between pyrazole boronic esters and halogenated thiophene derivatives in degassed DMF/H₂O mixtures under inert conditions . Multi-step approaches may involve cyclocondensation of hydrazines with 1,4-diketones or Michael addition reactions using thiophene-3-carboxaldehyde derivatives as starting materials .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole and thiophene rings (e.g., aromatic proton integration and coupling patterns) .
- IR Spectroscopy : Identifies functional groups like C=O or N-H stretches in derivatives .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., monoclinic P2₁/c space group with β = 91.559°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazole-thiophene hybrids?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or Cu(I) catalysts for cross-couplings; adjust ligand systems to reduce side reactions .
- Solvent Systems : Polar aprotic solvents (e.g., THF/H₂O mixtures) enhance reactivity in click chemistry or cycloaddition steps .
- Temperature Control : Reactions at 50–60°C for 16–24 hours balance kinetics and thermal degradation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization improves purity .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the thiophene ring) using analogues from studies like anti-inflammatory (IC₅₀) or antibacterial (MIC) assays .
- Assay Standardization : Replicate experiments under consistent conditions (e.g., cell lines, incubation times) to isolate variables .
- Meta-Analysis : Cross-reference datasets from multiple studies to identify trends (e.g., nitro groups enhancing antimicrobial potency) .
Q. What computational methods predict the reactivity of pyrazole-thiophene hybrids?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) from crystallographic data .
Q. How can structure-activity relationships (SAR) guide the design of pyrazole-thiophene derivatives?
- Methodological Answer :
- Substituent Screening : Introduce halogens (Cl, F) or methoxy groups to modulate lipophilicity and target affinity .
- Bioisosteric Replacement : Replace thiophene with furan or phenyl rings to assess activity retention .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using crystallographic data (e.g., carbonyl groups in thiazolidinone hybrids) .
Q. What strategies mitigate solubility or stability issues during formulation?
- Methodological Answer :
- Salt Formation : Convert free bases to hydrochlorides or sulfonates to enhance aqueous solubility (e.g., 1-(4-chlorophenyl)pyrazole derivatives) .
- Co-solvent Systems : Use DMSO/PEG mixtures for in vitro assays to prevent precipitation .
- Lyophilization : Stabilize hygroscopic compounds for long-term storage .
Q. How to design assays for evaluating anti-inflammatory or antimicrobial activity?
- Methodological Answer :
- In Vitro Anti-Inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .
- Antibacterial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Controls : Include MTT assays on HEK-293 cells to ensure selective toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
